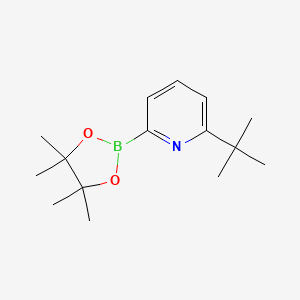
2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(tert-Butyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C16H28BNO4 . It is a significant intermediate in the synthesis of various nitrogen heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed by various spectroscopic techniques, including FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.21 . It is a solid crystal with a melting point of 116°C .Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds
Several studies have focused on synthesizing intermediates for biologically active compounds using derivatives of the specified chemical. For instance, derivatives have been used in the synthesis of compounds like crizotinib, a drug with significant biological activity. The synthesis involves multiple steps starting from tert-butyl compounds, yielding intermediates confirmed by MS and NMR spectrum analyses (Kong et al., 2016).
Crystal Structure and DFT Studies
The crystal structure and properties of related compounds have been characterized to understand their physicochemical properties better. Studies involving X-ray diffraction and density functional theory (DFT) calculations provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals. These analyses reveal the stability and reactivity of such compounds, facilitating their application in various chemical syntheses (Huang et al., 2021).
Application in Polymer Synthesis
Compounds containing the dioxaborolan-2-yl group have also found applications in polymer synthesis. The palladium-catalyzed polycondensation processes utilize these compounds to create deeply colored polymers with significant molecular weights, demonstrating solubility in common organic solvents. This process highlights the role of such compounds in developing new materials with potential applications in electronics and photonics (Welterlich et al., 2012).
Suzuki Coupling Reactions
A prominent application of the compound is in Suzuki coupling reactions, where it serves as a critical intermediate. Such reactions are fundamental in creating complex organic molecules, including pharmaceuticals and materials science. The efficiency and yield of these reactions are significantly enhanced by the use of compounds with the dioxaborolan-2-yl group, demonstrating their importance in modern synthetic chemistry (Bethel et al., 2012).
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be key reagents in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a palladium complex . This reaction is facilitated by the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagent .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Pharmacokinetics
It’s important to note that boronic esters, such as this compound, are susceptible to hydrolysis, especially at physiological ph . This could potentially affect the compound’s bioavailability and stability.
Result of Action
The primary result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various biologically active compounds and pharmaceuticals .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored in a cool environment .
Orientations Futures
Nitrogen heterocyclic compounds, such as this one, are of great interest in various fields due to their unique biological activities, high efficiency with low toxicity, environmental friendliness, and structural diversity . They have been reported to have various effects including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . They also have potential applications in agriculture, energy, and other fields due to their insecticidal, weeding, and photoelectric activities .
Propriétés
IUPAC Name |
2-tert-butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,3)11-9-8-10-12(17-11)16-18-14(4,5)15(6,7)19-16/h8-10H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHFJOJIXSGQEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671297 |
Source


|
| Record name | 2-tert-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1264141-60-7 |
Source


|
| Record name | 2-tert-Butyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


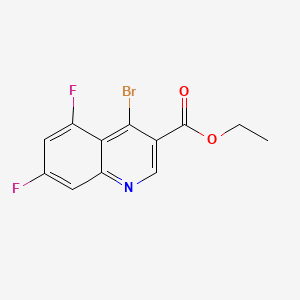


![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B594725.png)
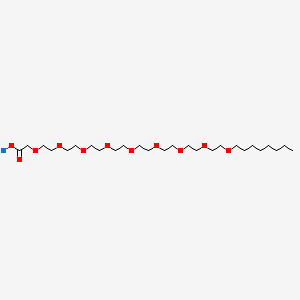

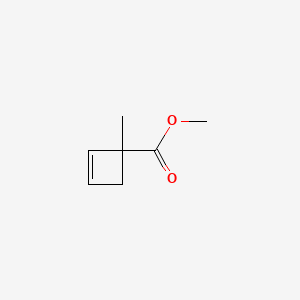
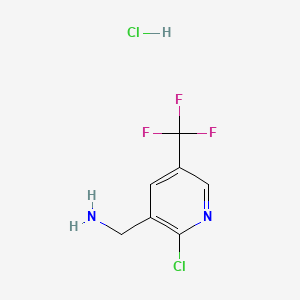
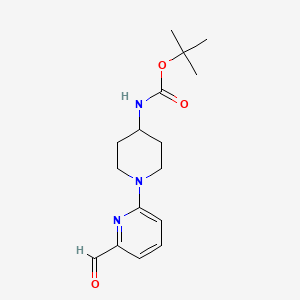
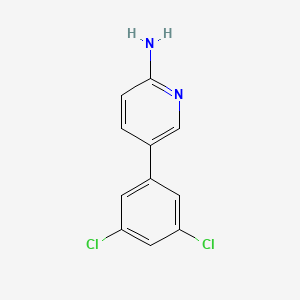
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde, 5,6-dimethyl- (9CI)](/img/structure/B594738.png)

![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)